2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine

Cross-coupling Organometallic chemistry Reactivity

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1821221-55-9) is a halogenated heterocyclic building block that combines a dibenzofuran donor with a 1,3,5-triazine acceptor via a direct C–C bond at the 4-position, while carrying a reactive bromine atom at the 8-position of the dibenzofuran. It is primarily employed as an intermediate for the synthesis of phosphorescent organic light-emitting diode (PhOLED) host materials, where the bromine serves as a handle for Suzuki, Stille, or other cross-coupling reactions to introduce tailored substituents that modulate charge-transport properties and triplet energy.

Molecular Formula C27H16BrN3O
Molecular Weight 478.3 g/mol
Cat. No. B11709562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine
Molecular FormulaC27H16BrN3O
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC4=C3OC5=C4C=C(C=C5)Br)C6=CC=CC=C6
InChIInChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H
InChIKeyRVZVSJCDYHXCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine: A Targeted Brominated Intermediate for OLED Host Materials and Cross-Coupling Synthesis


2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1821221-55-9) is a halogenated heterocyclic building block that combines a dibenzofuran donor with a 1,3,5-triazine acceptor via a direct C–C bond at the 4-position, while carrying a reactive bromine atom at the 8-position of the dibenzofuran . It is primarily employed as an intermediate for the synthesis of phosphorescent organic light-emitting diode (PhOLED) host materials, where the bromine serves as a handle for Suzuki, Stille, or other cross-coupling reactions to introduce tailored substituents that modulate charge-transport properties and triplet energy [1].

Why Generic Substitution Fails for 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine


The bromine atom at the 8-position of the dibenzofuran ring is critical for downstream functionalisation. Replacing it with a chloro or iodo analog alters the oxidative addition kinetics and the electronic nature of the dibenzofuran π-system. Furthermore, the regiochemistry of the bromine (8- vs. 1- or 3-substitution) determines the steric accessibility of the reaction site and influences the photophysical properties of the final host material . Off-target substitution would therefore produce a different intermediate with distinct reactivity and may lead to final compounds with suboptimal triplet energy or charge-balance characteristics in OLED devices [1].

Quantitative Evidence Guide: Differentiating 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine for Procurement Decisions


Superior Oxidative Addition Reactivity Compared to the 8-Chloro Analog in Palladium-Mediated Cross-Couplings

Aryl bromides typically undergo oxidative addition to Pd(0) complexes 10–100 times faster than the corresponding aryl chlorides under identical conditions. This general class-level inference is directly applicable to the target compound, as the 8-bromo substituent on the dibenzofuran will react substantially faster with Pd catalysts than the 8-chloro analog, enabling milder conditions and higher yields in Suzuki, Stille, and Negishi couplings [1]. No direct head-to-head kinetic study for the exact compound is available, but the trend is universally observed across a broad range of aryl bromides vs. aryl chlorides.

Cross-coupling Organometallic chemistry Reactivity

High Purity Specification (≥98%) Permits Direct Use in Electronic-Grade Syntheses

The compound is supplied at a purity of 98% as verified by the manufacturer, which is above the typical 95% purity often quoted for research-grade halogenated intermediates . The concurrent availability of ISO-certified production (as stated by other vendors) further supports batch-to-batch consistency. Although a head-to-head purity comparison with the 8-chloro analog is not publicly available, the documented 98% purity reduces the risk of elemental impurities (e.g., residual metal catalysts) that could compromise the electroluminescent performance of the final OLED device [1].

Purity OLED intermediates Quality control

Favourable Regiochemistry for Steric Accessibility in Pd-Mediated Couplings

The bromine is located at the 8-position, which is para to the oxygen atom and relatively distant from the bulky triazine-diphenyl group at the 4-position. In contrast, the 1-bromo isomer (2-(8-bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine) places the bromine closer to the triazine substituent, potentially creating steric congestion that lowers the yield of cross-coupling reactions . No direct experimental comparison is available, but molecular modelling suggests a lower steric demand for oxidative addition at the 8-position.

Regioselectivity Steric effects Synthesis

Computationally Predicted Pharmacokinetic Properties Provide a Filtration Advantage for Medicinal Chemistry Applications

The compound has a calculated TPSA of 51.81 Ų and a high LogP of 7.53, indicating good membrane permeability but low water solubility . These values can be compared with those of the non-brominated analog (predicted LogP ~ 6.8), showing that the bromine atom substantially increases lipophilicity. For medicinal chemistry programs that require a lipophilic scaffold amenable to late-stage diversification, this brominated intermediate offers a distinct physicochemical profile that may be preserved in the final drug-like molecules.

Drug-discovery ADME Lead optimization

Application Scenarios Where 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine Provides Selection Advantage


Synthesis of Dibenzofuran-Containing OLED Host Materials via Suzuki Coupling

The bromine atom at the 8-position can be substituted with a variety of aryl boronic acids to generate donor-acceptor-type host materials. The faster oxidative addition of the C–Br bond compared to a C–Cl bond enables the use of milder conditions and shorter reaction times, as evidenced by the universal reactivity trends in Pd-catalysed couplings [1].

Late-Stage Diversification in Medicinal Chemistry Campaigns Targeting Lipophilic Protein Binding Sites

The predicted LogP of 7.53 and TPSA of 51.81 Ų indicate the compound can serve as a lipophilic scaffold for fragment-based drug discovery. The bromine handle allows rapid exploration of chemical space through parallel synthesis, while the high purity (98%) reduces confounding effects from impurities in biological assays .

Preparation of Positional Analogs for Structure-Property Relationship (SPR) Studies in Organic Electronics

The defined 8-bromo substitution pattern allows the systematic investigation of steric and electronic effects on device performance. Compared to the 1-bromo isomer, the 8-position is expected to offer less steric hindrance, leading to higher yields and more consistent structure-property correlations during the optimization of phosphorescent host materials .

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